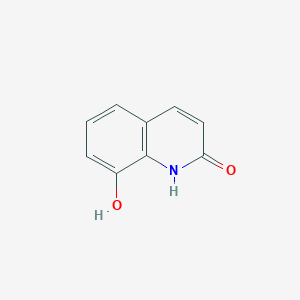

2,8-Quinolinediol

概要

説明

2,8-Quinolinediol is a quinoline derivative, a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. Quinolines and their derivatives exhibit a rich chemistry due to their versatile structures, enabling diverse chemical reactions and properties.

Synthesis Analysis

2,8-Quinolinediol and its derivatives can be synthesized through various methods. For instance, quinoline-8-thiolate, a related compound, is synthesized in a manner analogous to pyridine-2-thiolate complexes, highlighting the chemical versatility and reactivity of quinoline derivatives (Schlaf, Lough, & Morris, 1996). These syntheses often involve complex organometallic reactions, showcasing the intricate methodologies required to produce quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives like 2,8-Quinolinediol is characterized by the presence of a benzene ring fused to a pyridine ring. This structure is pivotal for their chemical behavior and interactions. Structural analyses through techniques such as X-ray crystallography provide insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical reactivity and properties.

Chemical Reactions and Properties

Quinoline derivatives participate in a range of chemical reactions, such as cyclometalation and coordination with metals. For example, complexes with 8-hydroxyquinoline or quinoline-8-thiol exhibit significant photophysical properties, including deep-red luminescence and efficient singlet oxygen generation, indicating their potential in photodynamic therapy and materials science (Shavaleev, Adams, Best, Edge, Navaratnam, & Weinstein, 2006).

科学的研究の応用

Application Summary

2,8-Quinolinediol is used as a standard in studies to identify urinary metabolites related to toxicity processes and pathogenesis induced by doxorubicin (DOX) in rats .

Method of Application

In these studies, 2,8-Quinolinediol is typically used in conjunction with online and off-line LC-MS techniques . The exact procedures can vary depending on the specific goals of the research, but generally involve administering DOX to rats, collecting urine samples at various time points, and then analyzing these samples using LC-MS to identify metabolites.

Results or Outcomes

The results of these studies can provide valuable insights into the metabolic pathways activated in response to DOX exposure, which can in turn inform our understanding of DOX-induced toxicity and pathogenesis .

Synthesis of β2-adrenergic receptor agonists

Application Summary

2,8-Quinolinediol may be used as a starting reagent for the preparation of two powerful β2-adrenergic receptor agonists, Procaterol and Indacaterol, which are used for the treatment of asthma .

Results or Outcomes

The successful synthesis of these β2-adrenergic receptor agonists can contribute to the development of effective treatments for asthma .

Metabolite of 8-hydroxyquinoline-N-oxide in Rabbits

Application Summary

2,8-Quinolinediol has been reported as a metabolite of 8-hydroxyquinoline-N-oxide in rabbits .

Method of Application

This involves administering 8-hydroxyquinoline-N-oxide to rabbits and then analyzing the metabolites produced using various techniques .

Results or Outcomes

The identification of 2,8-Quinolinediol as a metabolite provides insights into the metabolic pathways of 8-hydroxyquinoline-N-oxide in rabbits .

Detection in Cow Milk

Application Summary

2,8-Quinolinediol has been detected as a new UV-absorbing compound (UAC) in cow milk .

Method of Application

This involves the collection of cow milk samples and the analysis of these samples using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) techniques .

Results or Outcomes

The detection of 2,8-Quinolinediol in cow milk can provide valuable insights into the composition of cow milk and potential impacts on human health .

Metabolite of Quinolone in Bacteria

Application Summary

2,8-Quinolinediol has been identified as one of the metabolites of quinolone formed in the culture medium of gram-negative bacteria, Pseudomonas stutzeri .

Method of Application

This involves culturing Pseudomonas stutzeri in a medium containing quinolone and then analyzing the metabolites produced using various techniques .

Results or Outcomes

The identification of 2,8-Quinolinediol as a metabolite provides insights into the metabolic pathways of quinolone in Pseudomonas stutzeri .

Synthesis of Bioactive Chalcone Derivatives

Application Summary

2,8-Quinolinediol can be used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Method of Application

The exact synthesis procedures would depend on the specific protocols used in the laboratory. Generally, this would involve a series of chemical reactions to convert 2,8-Quinolinediol into the desired chalcone derivatives .

Results or Outcomes

The successful synthesis of these chalcone derivatives can contribute to the development of effective treatments for various diseases .

Safety And Hazards

将来の方向性

2,8-Quinolinediol has been adopted to modify reduced graphene oxide (rGO) and prepare an organic molecule electrode (OME) for asymmetric supercapacitors (ASCs) with efficient energy storage . The measurements indicate that the assembled ASC is able to store charge within a wide voltage window of 1.6 V in the 1 M H2SO4 electrolyte and exhibit better energy storage performance . This indicates the potential application of 2,8-Quinolinediol in the field of energy storage .

特性

IUPAC Name |

8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZKYYHTWHJHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165650 | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Quinolinediol | |

CAS RN |

15450-76-7 | |

| Record name | 8-Hydroxy-1H-quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Quinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-Quinolinediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

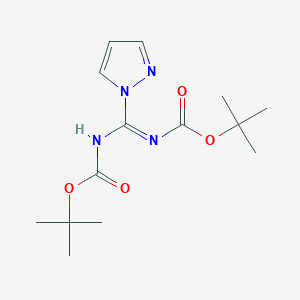

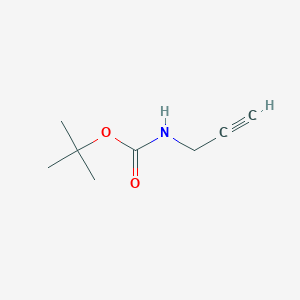

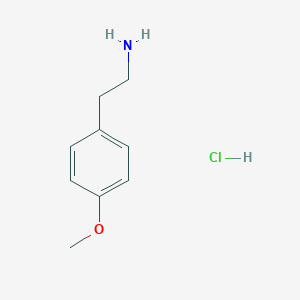

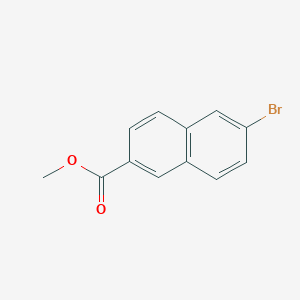

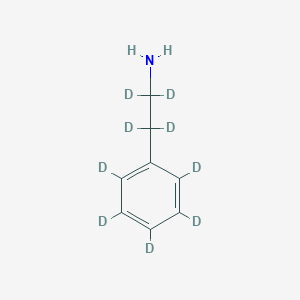

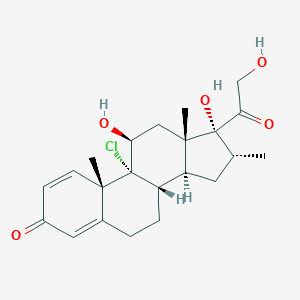

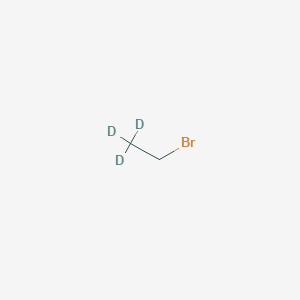

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)